N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
CAS No.: 324758-93-2
Cat. No.: VC6284873
Molecular Formula: C23H15N3O2S
Molecular Weight: 397.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324758-93-2 |
|---|---|
| Molecular Formula | C23H15N3O2S |
| Molecular Weight | 397.45 |
| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
| Standard InChI | InChI=1S/C23H15N3O2S/c24-14-16-6-8-17(9-7-16)21-15-29-23(25-21)26-22(27)18-10-12-20(13-11-18)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27) |
| Standard InChI Key | CHCMPRFTZWYZQD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide features a central thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—linked to two aromatic systems: a 4-cyanophenyl group at position 4 and a 4-phenoxybenzamide group at position 2 (Table 1). The cyanophenyl substituent introduces electron-withdrawing characteristics, potentially enhancing metabolic stability and target binding affinity. Meanwhile, the phenoxybenzamide moiety contributes steric bulk and hydrophobic interactions, which may influence membrane permeability and receptor engagement.
Table 1: Key Chemical Properties of N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
| Property | Value |
|---|---|
| CAS No. | 324758-93-2 |
| Molecular Formula | C₂₃H₁₅N₃O₂S |
| Molecular Weight | 397.45 g/mol |
| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
| Key Functional Groups | Thiazole, cyanophenyl, phenoxybenzamide |
Spectroscopic and Physicochemical Properties
While experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) are unavailable for this specific compound, analog studies of similar thiazoles provide insights. For instance, thiazoles with para-cyanophenyl substituents typically exhibit moderate water solubility (0.1–1 mg/mL) and logP values of 3–4, indicating lipophilicity conducive to cellular uptake. The presence of the polar cyan group (-C≡N) may slightly improve solubility compared to unsubstituted phenylthiazoles.
Synthetic Methodologies
General Synthesis Strategies
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide likely follows established routes for 2,4-disubstituted thiazoles (Figure 1). A common approach involves:
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Thiazole Ring Formation: Condensation of a thiourea derivative with α-haloketones or α-bromoesters. For example, 4-(4-cyanophenyl)thiazol-2-amine could react with 4-phenoxybenzoyl chloride in the presence of a coupling agent like EDCl/HOBt.
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Coupling Reactions: Amide bond formation between the thiazol-2-amine and 4-phenoxybenzoic acid derivatives under Schotten-Baumann conditions.
Figure 1: Hypothetical Synthesis Pathway
Optimization Challenges
Yield optimization may require careful control of reaction temperature (typically 0–5°C for amide couplings) and stoichiometric ratios to minimize side products like N-acylurea. Purification via column chromatography or recrystallization from ethanol/water mixtures is anticipated.
Biological Activity and Mechanistic Insights
Anticancer Activity
The compound’s structure aligns with kinase inhibitors targeting proteins such as EGFR or VEGFR. For instance, the cyanophenyl group may engage in hydrogen bonding with kinase ATP-binding pockets, while the benzamide moiety could stabilize hydrophobic interactions (Figure 2). Comparative analysis with FDA-approved thiazole-based drugs (e.g., dasatinib) suggests potential for apoptosis induction and cell cycle arrest.
Table 2: Comparative Analysis of Thiazole-Based Anticancer Agents
| Compound | Target Kinase | IC₅₀ (nM) | Mechanism |
|---|---|---|---|
| Dasatinib | Bcr-Abl | 0.6 | Tyrosine kinase inhibition |
| N-[4-(4-Cyanophenyl)... | Hypothetical TK | N/A | Predicted ATP-competitive |
Pharmacokinetic and Toxicity Considerations
ADME Profiling
Predictive modeling using tools like SwissADME indicates moderate bioavailability (F ≈ 30–50%) due to high molecular weight (>350 Da) and cLogP (~3.5). The compound may undergo hepatic metabolism via CYP3A4-mediated oxidation of the thiazole ring, generating sulfoxide metabolites. Renal excretion is anticipated for polar metabolites.
Toxicity Risks
While no in vivo toxicity data exists, structural alerts include the cyanophenyl group, which may hydrolyze to release cyanide under physiological conditions. Acute toxicity studies in rodents would be essential to establish LD₅₀ values and organ-specific effects.
Future Research Directions
Target Identification
High-throughput screening against kinase libraries (e.g., Eurofins KinaseProfiler) could identify putative targets. Computational docking studies using AutoDock Vina may prioritize candidates like EGFR (PDB ID: 1M17) or PI3Kγ.
Structural Optimization
Introducing fluorine atoms at the benzamide’s meta position or replacing the cyan group with a trifluoromethyl (-CF₃) group could enhance potency and metabolic stability.
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